molecular formula C7H2BrFIN B2738463 4-Bromo-2-fluoro-6-iodobenzonitrile CAS No. 796968-89-3

4-Bromo-2-fluoro-6-iodobenzonitrile

Cat. No.: B2738463
CAS No.: 796968-89-3
M. Wt: 325.907
InChI Key: AVOJNETXISRKKX-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-iodobenzonitrile is an organic compound with the molecular formula C7H2BrFIN. It is a halogenated benzonitrile derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-iodobenzonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a precursor benzonitrile compound. For example, starting with 2-fluoro-6-iodobenzonitrile, bromination can be achieved using bromine or a brominating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-6-iodobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized benzonitriles .

Scientific Research Applications

4-Bromo-2-fluoro-6-iodobenzonitrile has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-iodobenzonitrile involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Biological Activity

4-Bromo-2-fluoro-6-iodobenzonitrile (CAS No. 796968-89-3) is an organobromine compound characterized by its unique halogen substitution pattern on the benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

  • Molecular Formula: C7H2BrF I N
  • Molecular Weight: 325.90 g/mol
  • Physical State: White to light yellow crystalline solid
  • Storage Conditions: Keep in a dark place, sealed, and at room temperature

This compound acts primarily as an aryl halide, which allows it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. The presence of multiple halogens enhances its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for biological applications.

Key Reactions:

  • Nucleophilic Substitution:
    • The bromine atom can be replaced by nucleophiles such as amines or thiols.
    • Common reagents include sodium methoxide or potassium thiolate.
  • Cross-Coupling Reactions:
    • Utilized in Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
    • Typically involves palladium catalysts.
  • Reduction:
    • The nitrile group can be reduced to an amine using lithium aluminum hydride.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of halogenated benzonitriles have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and inhibition of tumor growth.

A study highlighted the use of related compounds in xenograft models, where treatment led to significant tumor size reduction and modulation of key signaling pathways involved in cancer progression (e.g., HIF-2α regulation) .

Enzyme Inhibition

Compounds with similar halogenation patterns have been studied for their ability to inhibit specific enzymes that play roles in cancer metabolism and proliferation. The fluorine and iodine substitutions may enhance binding affinity to target enzymes compared to non-halogenated analogs.

Case Studies and Research Findings

StudyFindings
Xenograft Model Study Treatment with related compounds reduced tumor size significantly compared to controls, indicating potential use in cancer therapy .
Enzyme Inhibition Analysis Compounds demonstrated effective inhibition of enzymes involved in cancer cell metabolism .
Synthesis Applications Used as a building block for synthesizing biologically active molecules .

Properties

IUPAC Name

4-bromo-2-fluoro-6-iodobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFIN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOJNETXISRKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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